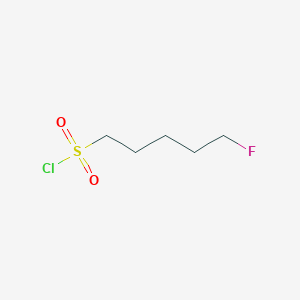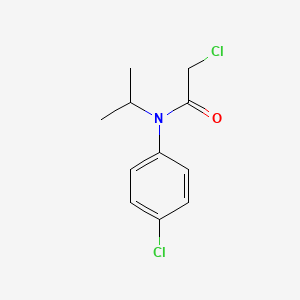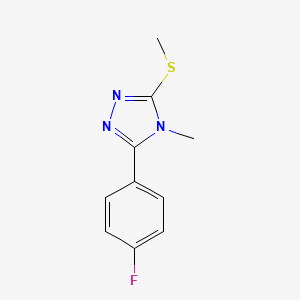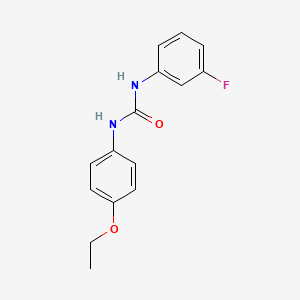
3-Pyridinecarboxamide,N-4-pyridinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-4-pyridinyl- is an organic compound with the chemical formula C11H9N3O. It is a derivative of pyridine, featuring a carboxamide group attached to the third position of the pyridine ring and an additional pyridinyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-4-pyridinyl- typically involves the reaction of pyridine-3-carboxylic acid with pyridine-4-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{Pyridine-3-carboxylic acid} + \text{Pyridine-4-amine} \rightarrow \text{3-Pyridinecarboxamide, N-4-pyridinyl-} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarboxamide, N-4-pyridinyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-Pyridinecarboxamide, N-4-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-4-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Isonicotinamide: Similar structure with the carboxamide group attached to the fourth position of the pyridine ring.
Pyridine-3-carboxylic acid: The precursor in the synthesis of 3-Pyridinecarboxamide, N-4-pyridinyl-.
Uniqueness
3-Pyridinecarboxamide, N-4-pyridinyl- is unique due to the presence of both a carboxamide group and an additional pyridinyl group, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and interactions compared to its analogs.
属性
CAS 编号 |
64479-79-4 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC 名称 |
N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15) |
InChI 键 |
HVLLFBPOFNSPRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6614078.png)











